

# Application Note: Stoichiometric Reduction of Hexavalent Chromium [Cr(VI)] using Ferrous Chloride

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## Compound of Interest

Compound Name: *Iron(2+);dichloride;tetrahydrate*

Cat. No.: *B7884989*

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## Executive Summary

Hexavalent chromium [Cr(VI)] is a highly mobile, genotoxic carcinogen strictly regulated under global frameworks (USEPA, REACH, ICH Q3D). While various reduction agents exist (sulfur dioxide, sodium metabisulfite), Ferrous Chloride (

) offers a distinct kinetic advantage: it acts as a direct electron donor in liquid phase, allowing for near-instantaneous reduction under acidic conditions without the off-gassing risks associated with sulfite-based reducers.

This guide details the Redox-Driven Precipitation Protocol, a self-validating methodology that utilizes Oxidation-Reduction Potential (ORP) to control the stoichiometric conversion of soluble Cr(VI) to insoluble Cr(III), facilitating its removal via hydroxide precipitation.

## Scientific Foundation & Mechanism

### The Redox Mechanism

The core objective is the reduction of the chromate/dichromate ion (

) to the chromic ion (

). Ferrous iron (

) serves as the reducing agent, sacrificing an electron to become Ferric iron (

).

The Half-Reactions:

- Reduction:

(

)

- Oxidation:

(

)

The Net Reaction (Acidic Medium):

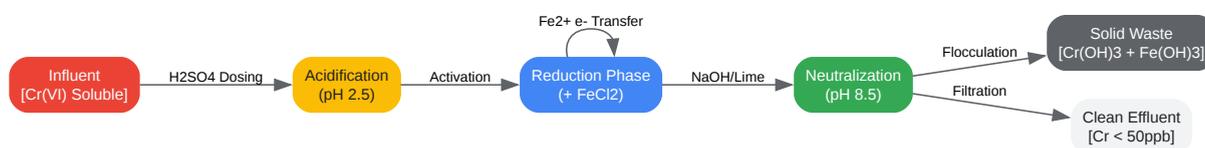
## Critical Process Parameters (CPPs)

Parameter	Optimal Range	Scientific Rationale
pH	2.0 – 3.0	<p>The reduction reaction consumes protons ( ). At pH &lt; 3.0, reaction kinetics are instantaneous (&lt; 5 mins). At pH &gt; 4.0, the reaction slows exponentially and Fe(III) precipitates prematurely, blinding the reaction.</p>
ORP	250 – 300 mV	<p>ORP (Redox Potential) is the "heartbeat" of the process. Cr(VI) creates a high potential (&gt;600mV). As is added, the potential drops. The "Equivalence Point" is marked by a sharp drop to &lt; 300mV.[1]</p>
Stoichiometry	3:1 to 4.5:1	<p>Theoretical molar ratio is 3 moles Fe per 1 mole Cr. In practice, dissolved oxygen (DO) competes for the iron. A slight excess (approx. 10-50% over stoichiometric) ensures complete scavenging.</p>

## Visualization of Workflows

### Figure 1: The Redox-Precipitation Pathway

This diagram illustrates the transformation of species through the pH-adjusted stages.



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Caption: Sequential phase transition from toxic soluble chromate to stable solid hydroxide precipitate.

## Experimental Protocol

Safety Warning: Cr(VI) is a known carcinogen.

is corrosive. Wear full PPE (Nitrile gloves, face shield, apron). Ensure ventilation for potential acid mists.

### Phase 1: Preparation & Acidification

- Characterize the Stream: Measure initial Total Cr and Cr(VI) concentration using EPA Method 7196A (Colorimetric) or Method 218.6 (Ion Chromatography).
- pH Adjustment:
  - Dose Sulfuric Acid ( ) or Hydrochloric Acid ( ) to lower the pH to 2.5.

- Note: If using

, is chemically compatible. If using stainless steel equipment, ensure the chloride content does not exceed pitting corrosion ratings; otherwise, switch to

and

- Establish Baseline ORP:
  - Insert a Gold or Platinum ORP sensor.
  - Expect a high positive reading (+600 mV to +900 mV) due to the strong oxidizing nature of Cr(VI).

## Phase 2: Reductive Scavenging (The "Smart Dosing" Step)

Do not rely solely on calculated stoichiometry. Use ORP for real-time validation.

- Reagent Preparation: Prepare a 10-15% w/w solution of Ferrous Chloride ( ).
- Titration/Dosing:
  - Begin adding while agitating vigorously.
  - Monitor ORP: The value will decrease gradually.
  - The Drop: As you approach the stoichiometric endpoint, the ORP will plummet rapidly.
  - Endpoint: Target an ORP of +250 mV to +280 mV.
- Dwell Time: Allow 10–15 minutes of mixing.
- Verification: The solution color should shift from Yellow/Orange (Chromate) to Blue-Green (Cr(III) + Fe(III)).

## Phase 3: Hydroxide Precipitation

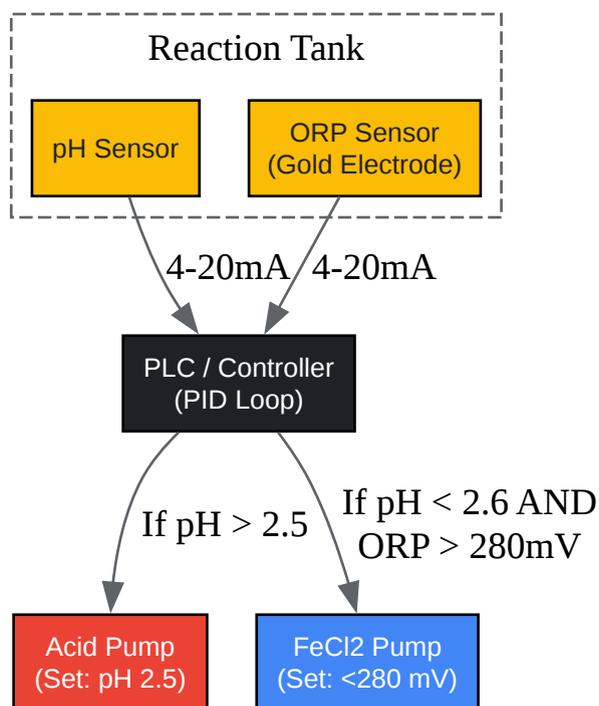
- Neutralization:

- Slowly add Sodium Hydroxide (NaOH) or Lime ( ).
- Target pH: 8.5.
- Precipitation:
  - At pH 8.5, forms (Chromium Hydroxide) and forms (Ferric Hydroxide).
  - The Ferric Hydroxide acts as a bulky "sweep floc," physically trapping the finer Chromium Hydroxide particles, enhancing settleability.
- Separation:
  - Add an anionic polymer flocculant (0.5 – 1.0 ppm) to increase floc size.
  - Allow to settle or pass through a filter press.

## Logic & Control Systems

### Figure 2: Automated Control Logic

This diagram details the feedback loop required for automated industrial compliance.



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Caption: Feedback loop logic ensures acid is only added when needed, and iron is only dosed when Cr(VI) is present.

## Validation & Quality Assurance

To ensure compliance with ICH Q3D (Pharma) or NPDES (Environmental) limits, the treated effluent must be validated.

- Qualitative Check (Spot Test):
  - Use Diphenylcarbazide (DPC) reagent.[2]
  - Add DPC to a filtered sample of the treated water.
  - Result: If the solution turns Pink/Violet, Cr(VI) is still present (Incomplete reduction). If colorless, Cr(VI) is absent.
- Quantitative Analysis:

- EPA Method 218.6: Ion Chromatography (Detection limit < 0.1 ppb).
- EPA Method 7196A: UV-Vis Spectrophotometry at 540 nm.

## References

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- Emerson Automation Solutions. (2020). Application Note: pH and ORP Control for Removing Chrome from Plant Effluent.[1][6][7] [[Link](#)]

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